3'-Trifluoromethyl-2,2-dimethylvaleranilide
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Overview
Description
3’-Trifluoromethyl-2,2-dimethylvaleranilide is a chemical compound with the molecular formula C14H18F3NO12. Its molecular weight is 273.294012.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 3’-Trifluoromethyl-2,2-dimethylvaleranilide.Molecular Structure Analysis
The molecular structure of 3’-Trifluoromethyl-2,2-dimethylvaleranilide can be represented by the InChI string: InChI=1S/C14H18F3NO/c1-4-8-13(2,3)12(19)18-11-7-5-6-10(9-11)14(15,16)17/h5-7,9H,4,8H2,1-3H3,(H,18,19)
1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 3’-Trifluoromethyl-2,2-dimethylvaleranilide.Physical And Chemical Properties Analysis
The physical and chemical properties of 3’-Trifluoromethyl-2,2-dimethylvaleranilide are not available in the search results.Scientific Research Applications
Trifluoromethyl Group in Drug Design
The trifluoromethyl (CF3) group, which is a part of 3'-Trifluoromethyl-2,2-dimethylvaleranilide, plays a critical role in the design of pharmaceuticals. This group is a powerful attractor of electron density within a molecular framework and has emerged as a distinct complement to traditional hydrophilic/hydrophobic interplays in small molecules docking with proteins. Its presence can dramatically influence the properties of organic molecules, thereby increasing their applicability in pharmaceuticals, agrochemicals, or as building blocks for organic materials (Cho et al., 2010).
Photoredox Catalysis in Organic Synthesis
Photoredox catalysis has emerged as a useful tool for radical reactions involving trifluoromethyl groups. It enables efficient and selective radical fluoromethylation processes without the need for sacrificial redox agents, thereby allowing the synthesis of various organofluorine compounds bearing C(sp(3))-CF3 bonds. This method is particularly valuable for creating trifluoromethylated alkenes and other complex organic derivatives (Koike & Akita, 2016).
Catalytic Fluoride-Rebound Mechanism
A novel mechanism involving borane-catalyzed cleavage and reformation of a C–F bond in a gold complex, referred to as a fluoride-rebound mechanism, has been discovered. This mechanism can be used for the introduction of trifluoromethyl groups into compounds, potentially beneficial for the synthesis of 18F-radiolabeled aliphatic CF3-containing compounds for positron emission tomography applications (Levin et al., 2017).
Oxidative Trifluoromethylation
The incorporation of the trifluoromethyl group into drug candidates can enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase protein bind affinity. Oxidative trifluoromethylation methods have been developed to introduce the CF3 group into various organic molecules, significantly contributing to the pharmaceutical and agrochemical fields (Chu & Qing, 2014).
Trifluoromethyl Substituents in Organic Electronics
Trifluoromethyl (CF3) substituents can be used to increase the rate of thermally activated delayed fluorescence (TADF) in conjugated organic molecules. They help in tuning the excitonic character of the singlet and triplet excited states, influencing the rates of delayed fluorescence and thus have implications for the development of TADF emitters in organic electronics (Ward et al., 2020).
Safety And Hazards
For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of 3’-Trifluoromethyl-2,2-dimethylvaleranilide3.
Future Directions
I couldn’t find specific information on the future directions of research or applications of 3’-Trifluoromethyl-2,2-dimethylvaleranilide.
Please note that this information is based on available online resources and may not be comprehensive or up-to-date. For more detailed information, please refer to scientific literature or contact a chemical supplier.
properties
IUPAC Name |
2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO/c1-4-8-13(2,3)12(19)18-11-7-5-6-10(9-11)14(15,16)17/h5-7,9H,4,8H2,1-3H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGSGKPJMMYYGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177556 |
Source
|
Record name | 3'-Trifluoromethyl-2,2-dimethylvaleranilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Trifluoromethyl-2,2-dimethylvaleranilide | |
CAS RN |
2300-87-0 |
Source
|
Record name | 3'-Trifluoromethyl-2,2-dimethylvaleranilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002300870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Trifluoromethyl-2,2-dimethylvaleranilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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